molecular formula C9H18ClNO2 B3022609 Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride CAS No. 170737-82-3

Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride

Cat. No. B3022609
CAS RN: 170737-82-3
M. Wt: 207.7 g/mol
InChI Key: LPUQAOKDLBYURV-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride is a compound that can be related to various research areas, including organic synthesis, medicinal chemistry, and structural analysis. While the specific compound is not directly mentioned in the provided papers, they offer insights into similar compounds and methodologies that could be applied to its synthesis and analysis.

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been explored through various methods. For instance, microwave-assisted synthesis has been used to create complex bicyclic structures with high yield and stereoselectivity, as seen in the synthesis of methyl 7-aza-bicyclo[2.2.1]heptane-2-carboxylate derivatives . Additionally, the asymmetric Strecker synthesis has been employed to produce 1-amino-2-methylcyclohexanecarboxylic acids, showcasing the versatility of synthetic approaches for such compounds . These methods could potentially be adapted for the synthesis of methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives has been extensively studied. Crystallographic characterization has revealed that the cyclohexane ring typically adopts a chair conformation, with substituents influencing the overall molecular geometry . The conformational analysis is crucial for understanding the physical and chemical properties of these compounds, as well as their potential biological activities.

Chemical Reactions Analysis

Cyclohexane derivatives undergo various chemical reactions, including amination, as demonstrated by the conversion of methylcyclohexane to 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride . The chlorination and amination reactions of methyl 4-amino-2-hydroxy-benzoate have also been studied, providing insights into the reactivity of such compounds . These reactions are important for the functionalization and further derivatization of the cyclohexane core.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure and substituents. For example, the Raman spectrum investigation of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates has provided information on the conformations and isomerism of these compounds10. Additionally, the synthesis of constrained hydroxy-α-amino acids has contributed to the understanding of the stereochemistry and physical properties of cyclohexane-based amino acids .

Safety and Hazards

The safety signal word for “Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride” is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

methyl 1-amino-4-methylcyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7-3-5-9(10,6-4-7)8(11)12-2;/h7H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUQAOKDLBYURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-amino-4-methylcyclohexane-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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